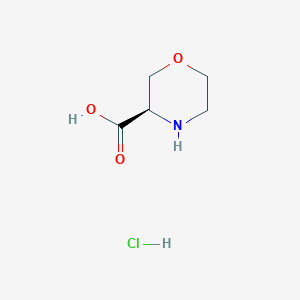

(R)-Morpholine-3-carboxylic acid hydrochloride

Description

The exact mass of the compound (R)-Morpholine-3-carboxylic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-Morpholine-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Morpholine-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-morpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSLARZELUGARZ-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-88-6 | |

| Record name | 3-Morpholinecarboxylic acid, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-Morpholine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of (R)-Morpholine-3-carboxylic acid hydrochloride

Foreword: Unveiling the Molecular Architecture of a Key Chiral Building Block

(R)-Morpholine-3-carboxylic acid hydrochloride is a pivotal chiral building block in modern medicinal chemistry and drug development. Its rigid, heterocyclic scaffold combined with the stereospecific presentation of a carboxylic acid moiety makes it an invaluable synthon for creating complex, biologically active molecules with enhanced solubility and stability.[1] A comprehensive understanding of its three-dimensional structure and the ability to rigorously confirm its identity, purity, and stereochemical integrity are paramount for its effective use in pharmaceutical research and development. This guide provides a detailed exploration of the essential analytical techniques for the complete structural characterization of (R)-Morpholine-3-carboxylic acid hydrochloride, grounded in the principles of scientific integrity and informed by practical, field-proven insights.

Fundamental Molecular Properties and Structural Overview

(R)-Morpholine-3-carboxylic acid hydrochloride is a white to off-white solid with the molecular formula C₅H₁₀ClNO₃ and a molecular weight of 167.59 g/mol .[2][3][4] The molecule consists of a six-membered morpholine ring, which typically adopts a stable chair conformation to minimize steric strain.[2] The carboxylic acid group at the 3-position and the protonated amine as a hydrochloride salt are key functional groups that dictate its chemical reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₃ | [2][3][4] |

| Molecular Weight | 167.59 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [1] |

| Chirality | (R)-configuration at C3 | [2] |

The hydrochloride salt form enhances the compound's crystallinity and aqueous solubility, which are advantageous properties for handling and for certain synthetic applications.[2]

Core Analytical Techniques for Structural Elucidation

A multi-technique approach is essential for the unambiguous structural characterization of (R)-Morpholine-3-carboxylic acid hydrochloride. The following sections detail the theoretical basis and practical application of the most critical analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the covalent structure of organic molecules. Both ¹H and ¹³C NMR are indispensable for the analysis of (R)-Morpholine-3-carboxylic acid hydrochloride.

2.1.1. ¹H NMR Spectroscopy

¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their connectivity.

-

Expected ¹H NMR Spectral Features:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between 10-13 ppm.[5] The exact chemical shift can be concentration and solvent-dependent due to hydrogen bonding.

-

Morpholine Ring Protons: The protons on the morpholine ring will appear as a series of multiplets in the range of approximately 3.0-4.5 ppm. The protons on carbons adjacent to the oxygen atom will be the most deshielded and appear further downfield. Protons on the carbon adjacent to the protonated nitrogen will also be downfield.

-

C3 Proton (α-proton): The proton on the chiral center (C3) is expected to be a multiplet due to coupling with the adjacent protons on C2 and the NH proton. Its chemical shift will be influenced by the adjacent carboxylic acid, oxygen, and nitrogen atoms.

-

2.1.2. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environments.

-

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to appear in the downfield region, typically between 170-185 ppm.[6]

-

Morpholine Ring Carbons: The four carbons of the morpholine ring will give rise to distinct signals. The carbons adjacent to the oxygen (C2 and C5) will be in the range of 60-80 ppm, while the carbons adjacent to the nitrogen (C3 and C6) will be in a similar or slightly upfield region. The carbon bearing the carboxylic acid (C3) will be deshielded compared to the other carbon adjacent to the nitrogen.

-

2.1.3. Advanced NMR Techniques

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the overall connectivity of the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of (R)-Morpholine-3-carboxylic acid hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often a good choice due to the salt form of the compound.

-

Acquisition of ¹H NMR Spectrum: Acquire a standard ¹H NMR spectrum.

-

Acquisition of ¹³C NMR Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Acquisition of 2D NMR Spectra: If necessary for full structural assignment, acquire COSY, HSQC, and HMBC spectra.

-

Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Assign all peaks based on their chemical shifts, coupling patterns, and correlations in the 2D spectra.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

3.1. Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like (R)-Morpholine-3-carboxylic acid hydrochloride, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

3.2. Expected Mass Spectrum

-

Molecular Ion: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺, where M is the free base form of the molecule (C₅H₉NO₃). The expected m/z would be approximately 148.06.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for carboxylic acids include the loss of H₂O (M+H - 18) and the loss of COOH (M+H - 45).[7] The morpholine ring can also fragment, with cleavage of the C-C bond adjacent to the oxygen being a common pathway.[8]

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode.

-

Tandem MS (MS/MS): To obtain detailed structural information, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

Data Interpretation: Analyze the resulting spectrum to confirm the molecular weight and propose structures for the observed fragment ions.

Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity

Since the biological activity of chiral molecules is often enantiomer-dependent, confirming the enantiomeric purity of (R)-Morpholine-3-carboxylic acid hydrochloride is critical. Chiral HPLC is the gold standard for this analysis.

4.1. Principle of Chiral HPLC

Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times.

4.2. Method Development Considerations

-

Chiral Stationary Phase Selection: A variety of CSPs are available. For a molecule like (R)-Morpholine-3-carboxylic acid hydrochloride, which has both an acidic and a basic center, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or protein-based CSPs could be effective.

-

Mobile Phase Optimization: The mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer and the pH of the buffer) is crucial for achieving good separation. A systematic screening of different mobile phases is often necessary.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Select a suitable chiral column (e.g., a polysaccharide-based column).

-

Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) at a specific pH.

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

-

Chromatographic Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector.

-

Method Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the (R)- and (S)-enantiomers with good peak shape.

-

Quantification: Once a suitable method is developed, create a calibration curve to quantify the amount of the undesired (S)-enantiomer.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including its absolute configuration.

5.1. Principle of X-ray Crystallography

When a beam of X-rays is passed through a single crystal, the X-rays are diffracted in a specific pattern that is dependent on the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, the precise location of each atom in the molecule can be determined.

5.2. Application to (R)-Morpholine-3-carboxylic acid hydrochloride

An X-ray crystal structure of (R)-Morpholine-3-carboxylic acid hydrochloride would confirm:

-

The chair conformation of the morpholine ring.

-

The relative positions of the substituents.

-

The absolute stereochemistry at the C3 chiral center.

-

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Experimental Workflow: X-ray Crystallography

Caption: Integrated workflow for the structural analysis of (R)-Morpholine-3-carboxylic acid hydrochloride.

Conclusion

The structural analysis of (R)-Morpholine-3-carboxylic acid hydrochloride is a critical step in its application in drug discovery and development. By employing a synergistic combination of NMR spectroscopy, mass spectrometry, chiral HPLC, X-ray crystallography, and FTIR spectroscopy, researchers can confidently confirm its identity, purity, and absolute stereochemistry. This rigorous analytical approach ensures the quality and reliability of this important chiral building block, ultimately contributing to the successful development of new therapeutic agents.

References

-

Chemical structures of various morpholine containing natural and synthetic compounds - ResearchGate. (n.d.). Retrieved from [Link]

-

The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. - ResearchGate. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

Observed IR spectrum of neutral morpholine and the calculated spectrum... - ResearchGate. (n.d.). Retrieved from [Link]

-

Morpholine | C4H9NO | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

-

(a) Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

13C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved from [Link]

-

A guide to 13c nmr chemical shift values - Compound Interest. (n.d.). Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

-

Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). Retrieved from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

-

1H and 13C NMR spectra of N-substituted morpholines - PubMed. (n.d.). Retrieved from [Link]

-

FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... - ResearchGate. (n.d.). Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. (2023, January 25). Retrieved from [Link]

-

HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. (n.d.). Retrieved from [Link]

-

Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound - Pharmacia. (2019, May 14). Retrieved from [Link]

-

A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. (R)-Morpholine-3-carboxylic acid hydrochloride [cymitquimica.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of (R)-Morpholine-3-carboxylic acid hydrochloride

Introduction

(R)-Morpholine-3-carboxylic acid hydrochloride is a chiral heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a key building block, its unique structural features—combining a morpholine ring, a carboxylic acid, and a defined stereocenter—make it a valuable intermediate in the asymmetric synthesis of complex bioactive molecules.[1] The morpholine moiety is often incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacological activity.[2] Consequently, a thorough understanding of its physicochemical properties is not merely an academic exercise; it is a prerequisite for efficient process development, stable formulation design, and ensuring the ultimate safety and efficacy of the final therapeutic agent.[1]

This guide provides a comprehensive analysis of the core physicochemical properties of (R)-Morpholine-3-carboxylic acid hydrochloride. Moving beyond a simple data sheet, we delve into the causality behind these properties, provide field-proven experimental protocols for their validation, and discuss their direct implications for researchers and drug development professionals.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent analysis.

-

Chemical Name: (R)-Morpholine-3-carboxylic acid hydrochloride

-

Synonyms: (R)-3-Morpholinecarboxylic acid hydrochloride[1]

-

CAS Number: 1187928-88-6 (for the hydrochloride salt)[3][4][6][7]

It is critical to distinguish the hydrochloride salt (CAS 1187928-88-6) from its corresponding free acid, (R)-Morpholine-3-carboxylic acid (CAS 106825-81-4), as the presence of the hydrochloride significantly alters properties such as solubility, stability, and melting point.[8]

Core Physicochemical Properties: A Summary

| Property | Value / Specification | Significance in Drug Development |

| Appearance | White to off-white or light yellow solid/powder.[1][5] | Purity indicator; influences blend uniformity and dissolution. |

| Purity | ≥ 97% - 99%[1][3][4] | Critical for safety, efficacy, and reproducibility of results. |

| Melting Point | Data not available.[9] | Indicator of purity, lattice energy, and potential polymorphism. |

| Specific Optical Rotation | [α]²⁰/D: +11.95° to +17.95° (c=1, H₂O)[5] | Confirms enantiomeric identity and purity; essential for stereospecific synthesis. |

| pKa (Estimated) | pKa₁ ≈ 2-4 (Carboxylic Acid)pKa₂ ≈ 8.4 (Morpholinium Ion) | Governs solubility, absorption, and selection of formulation pH. |

| Solubility | No quantitative data available.[5] | Affects bioavailability, formulation options, and purification methods. |

| Storage Conditions | 0-8 °C or Room Temperature, under inert gas.[1][5] | Essential for maintaining chemical and physical stability over time. |

Workflow for Physicochemical Characterization

The comprehensive characterization of a new batch of an Active Pharmaceutical Ingredient (API) like (R)-Morpholine-3-carboxylic acid hydrochloride is a multi-step, logic-driven process. The following workflow ensures that all critical parameters are assessed, confirming identity, purity, and consistency.

Caption: Workflow for the full physicochemical characterization of a new API batch.

Detailed Physicochemical Analysis

Chirality and Optical Activity

The "(R)" designation signifies a specific three-dimensional arrangement of atoms around the chiral center at the C3 position. For pharmaceutical applications, controlling stereochemistry is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.

Optical rotation is the experimental verification of this chirality. It measures the extent to which a chiral molecule rotates the plane of plane-polarized light.[10] The positive sign (+) in the specific rotation value indicates that (R)-Morpholine-3-carboxylic acid hydrochloride is dextrorotatory , rotating light in a clockwise direction.[10][11] This value is a critical quality attribute for confirming the enantiomeric purity of a given batch.

This protocol outlines the standard procedure using a polarimeter.

-

Instrument Calibration: Zero the polarimeter using a cell filled with the solvent blank (e.g., deionized water).[12]

-

Sample Preparation: Accurately weigh approximately 100 mg of the compound (record the exact mass, m). Dissolve it in a 10 mL volumetric flask with deionized water (the solvent, V). Ensure the sample is fully dissolved and the solution is clear.

-

Measurement: Rinse the polarimeter cell (path length, l, typically 1 dm) with a small amount of the sample solution, then fill it, ensuring no air bubbles are present.[12] Place the cell in the instrument and record the observed rotation (α) at a specified temperature (e.g., 20°C) using the sodium D-line (589 nm).

-

Calculation: The specific rotation, [α], is calculated using the Biot equation:[13] [α] = α / (c × l) where c is the concentration in g/mL (m/V) and l is the path length in decimeters (dm).

Causality Insight: The specific rotation is an intrinsic property of a chiral molecule. Any significant deviation from the established range (+11.95° to +17.95°) suggests either the presence of the (S)-enantiomer as an impurity or other chemical impurities.

Acid-Base Properties (pKa)

As an amino acid derivative, the compound is zwitterionic in its free form and possesses two ionizable groups: the carboxylic acid (-COOH) and the secondary amine within the morpholine ring (-NH-). The hydrochloride salt form means the amine is protonated (-NH₂⁺-).

-

pKa₁ (Carboxylic Acid): The carboxylic acid group is expected to have a pKa value in the range of 2-4, typical for α-amino acids. Below this pH, the group is predominantly in its neutral -COOH form. Above this pH, it deprotonates to the carboxylate -COO⁻.

-

pKa₂ (Morpholinium Ion): The conjugate acid of morpholine has a pKa of approximately 8.4.[14] Therefore, the protonated amine in the hydrochloride salt will have a similar pKa. Above this pH, it deprotonates to the neutral secondary amine.

The interplay between these two pKa values dictates the molecule's charge and, consequently, its solubility and membrane permeability at different pH values, which is a cornerstone of drug formulation and pharmacokinetic modeling.

Caption: Relationship between pH, pKa, and the ionization state of the molecule.

Spectroscopic Characterization

Spectroscopy provides an irrefutable fingerprint of the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the C-H protons on the morpholine ring and the N-H protons. The proton at the C3 chiral center will appear as a multiplet, coupled to adjacent protons. The chemical shifts and coupling constants confirm the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing furthest downfield (typically >170 ppm).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected characteristic absorption bands include:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).

-

N-H stretching from the protonated amine (~2400-2800 cm⁻¹, often broad).

-

A prominent C-O-C stretch from the morpholine ether linkage (~1100 cm⁻¹).

-

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). D₂O is often preferred for hydrochloride salts.[15]

-

Sample Weighing: Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) directly into a clean, dry vial.[15]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Mix thoroughly to ensure complete dissolution.[15]

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, dry 5 mm NMR tube.[16][17] The final sample height should be ~4-5 cm.[17]

-

Final Steps: Cap the NMR tube, wipe it clean externally, and place it in the spectrometer for analysis.

Causality Insight: The use of a deuterated solvent is essential because modern NMR spectrometers use the deuterium signal to "lock" the magnetic field, ensuring stability during the experiment. It also prevents a large, overwhelming solvent signal from obscuring the analyte signals in a ¹H NMR spectrum.[17]

Solid-State Properties and Stability

The behavior of the compound in its solid form is critical for handling, storage, and formulation.

Hygroscopicity

Hygroscopicity is the tendency of a solid to take up moisture from the atmosphere.[18] For pharmaceutical ingredients, especially salts, this is a critical parameter.[19] Excessive moisture uptake can lead to physical changes (deliquescence, caking) and chemical degradation (e.g., hydrolysis), compromising the product's shelf-life and performance.[20]

DVS is the gold-standard method for characterizing moisture sorption behavior.

-

Sample Preparation: Place a small amount of the sample (5-10 mg) onto the DVS microbalance pan.

-

Drying: Equilibrate the sample at 0% relative humidity (RH) until a stable weight is achieved. This establishes the initial dry weight.

-

Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program, typically stepping up from 0% to 90% RH in 10% increments (sorption phase), and then back down to 0% RH (desorption phase). At each step, the instrument waits for the sample weight to equilibrate before proceeding.

-

Data Analysis: Plot the change in mass (%) versus RH. The resulting isotherm provides a detailed profile of the material's hygroscopic nature. The European Pharmacopoeia provides a classification system based on the percentage weight gain at 80% RH and 25°C.[21]

Chemical Stability

The stability of an API determines its shelf-life. As a hydrochloride salt of an amino acid ester analog, potential degradation pathways include oxidation, decarboxylation, and hydrolysis, although the morpholine ring is generally stable. Stability studies are performed under accelerated conditions (high temperature and humidity) to predict long-term stability at recommended storage conditions.[22][23]

-

Batch Selection: Use at least one representative batch of the API.

-

Storage Conditions: Store samples under accelerated conditions as per ICH guidelines, commonly 40°C ± 2°C / 75% RH ± 5% RH.[24]

-

Time Points: Pull samples for analysis at specified time points (e.g., initial, 1, 3, and 6 months).[25]

-

Analysis: At each time point, analyze the sample for key quality attributes, including:

-

Assay/Purity: Using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Appearance: Note any changes in color or physical form.

-

Water Content: Using Karl Fischer titration.

-

-

Evaluation: Significant changes in any of these parameters indicate potential stability issues that must be addressed, for instance, through reformulation or more protective packaging.

Conclusion

(R)-Morpholine-3-carboxylic acid hydrochloride is a structurally refined building block with a distinct set of physicochemical properties that are pivotal to its application in drug development. Its chirality, confirmed by optical rotation, is its defining feature for stereospecific synthesis. Its acid-base characteristics, governed by the carboxylic acid and morpholinium pKa values, are fundamental to its solubility and formulation behavior. While a comprehensive experimental dataset for properties like melting point and solubility remains to be published, the analytical workflows and principles outlined in this guide provide a robust framework for researchers to fully characterize this compound. A thorough and early understanding of these properties is an indispensable tool, enabling scientists to mitigate risks, accelerate development timelines, and ultimately harness the full potential of this valuable chemical entity.

References

-

Accelerated Stability Assessment Program in API development. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Retrieved December 31, 2025, from [Link]

-

Guerrieri, P. P. (n.d.). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. Retrieved December 31, 2025, from [Link]

-

PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved December 31, 2025, from [Link]

-

Pharma Knowledge Centre. (2025, September 4). Complete Guide to ICH Stability Testing for APIs & FPPs. YouTube. Retrieved December 31, 2025, from [Link]

-

UML Organic Chemistry Teaching Labs. (2019, January 29). Determining optical rotation. YouTube. Retrieved December 31, 2025, from [Link]

-

Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). Retrieved December 31, 2025, from [Link]

-

Waterman, K. C., et al. (2025, January 25). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. National Institutes of Health. Retrieved December 31, 2025, from [Link]

-

Le, A. T., et al. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry. National Institutes of Health. Retrieved December 31, 2025, from [Link]

-

KPU Pressbooks. (n.d.). 5.4 Optical Activity – Organic Chemistry I. Retrieved December 31, 2025, from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved December 31, 2025, from [Link]

-

Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved December 31, 2025, from [Link]

-

Wikipedia. (n.d.). Optical rotation. Retrieved December 31, 2025, from [Link]

-

Chan, S. Y., et al. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health. Retrieved December 31, 2025, from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved December 31, 2025, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved December 31, 2025, from [Link]

-

PubChem. (n.d.). Morpholine-3-carboxylic acid amide hydrochloride. Retrieved December 31, 2025, from [Link]

-

NMR-Bio. (n.d.). NMR sample preparation guidelines. Retrieved December 31, 2025, from [Link]

-

My Skin Recipes. (n.d.). (R)-Morpholine-3-carboxylic acid hydrochloride. Retrieved December 31, 2025, from [Link]

-

PubChem. (n.d.). (S)-morpholine-3-carboxylic acid. Retrieved December 31, 2025, from [Link]

-

PubChem. (n.d.). (R)-morpholine-3-carboxylic acid. Retrieved December 31, 2025, from [Link]

-

LabSolutions. (n.d.). (3R)-morpholine-3-carboxylic acid. Retrieved December 31, 2025, from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved December 31, 2025, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-Morpholine-3-carboxylic acid hydrochloride [cymitquimica.com]

- 4. (R)-Morpholine-3-carboxylic acid hydrochloride 97% | CAS: 1187928-88-6 | AChemBlock [achemblock.com]

- 5. (R)-Morpholine-3-carboxylic acid hydrochloride [myskinrecipes.com]

- 6. (R)-Morpholine-3-carboxylic acid HCl | 1187928-88-6 [chemicalbook.com]

- 7. (R)-Morpholine-3-carboxylic acid hydrochloride [chemdict.com]

- 8. 106825-81-4 | (R)-3-Morpholinecarboxylic Acid - AiFChem [aifchem.com]

- 9. MORPHOLINE-3-CARBOXYLIC ACID HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 10. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 11. Optical rotation - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. ocw.mit.edu [ocw.mit.edu]

- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 18. pharmainfo.in [pharmainfo.in]

- 19. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 20. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. asiapharmaceutics.info [asiapharmaceutics.info]

- 22. researchgate.net [researchgate.net]

- 23. arborpharmchem.com [arborpharmchem.com]

- 24. youtube.com [youtube.com]

- 25. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

synthesis pathways for enantiomerically pure (R)-Morpholine-3-carboxylic acid

An In-Depth Technical Guide to the Synthesis of Enantiomerically Pure (R)-Morpholine-3-carboxylic Acid

Introduction: The Strategic Importance of (R)-Morpholine-3-carboxylic Acid

(R)-Morpholine-3-carboxylic acid is a paramount chiral building block in contemporary drug discovery and development. As a constrained cyclic amino acid analog, its rigid conformation is highly sought after for designing molecules with improved potency, selectivity, and pharmacokinetic profiles. The morpholine scaffold is a privileged structure found in numerous FDA-approved drugs and clinical candidates, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The precise stereochemical control at the C3 position is critical, as the biological activity of enantiomers can differ dramatically. This guide provides a comprehensive overview of the principal synthetic pathways to access the enantiomerically pure (R)-isomer, tailored for researchers, chemists, and drug development professionals. We will delve into the mechanistic rationale, provide detailed protocols, and offer a comparative analysis to inform strategic synthetic planning.

Core Synthetic Philosophies: A Strategic Overview

The synthesis of any single-enantiomer compound fundamentally relies on one of three core strategies. The choice among them is dictated by factors such as the availability of starting materials, scalability, cost, and the desired level of enantiopurity.

-

Asymmetric Synthesis from the Chiral Pool: This elegant approach leverages naturally occurring, enantiomerically pure starting materials (the "chiral pool") to transfer stereochemistry to the target molecule.

-

Chiral Resolution of Racemates: This classical method involves synthesizing the target molecule as a racemic mixture and then separating the two enantiomers, often through the formation of diastereomeric intermediates.[3][4]

-

Kinetic Resolution (Chemical or Enzymatic): This strategy employs a chiral catalyst or enzyme that preferentially reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product of the reacted one.[5]

Figure 1: High-level overview of the primary strategies for accessing enantiopure compounds.

Pathway 1: Asymmetric Synthesis via Chiral Pool Starting Materials

This is arguably the most direct and efficient route, as it avoids the inherent 50% theoretical yield limit of classical resolution. The strategy hinges on using a readily available, enantiopure precursor where the key stereocenter is already established. D-Serine is an ideal starting material for this purpose.

Scientific Rationale

The synthesis begins with D-serine, which possesses the correct (R)-configuration at the α-carbon. The core of the strategy involves two key transformations: N-alkylation to introduce the ethanolamine fragment and a subsequent intramolecular cyclization to form the morpholine ring. The stereochemical integrity of the α-carbon is maintained throughout the sequence.

Detailed Experimental Protocol (Adapted from literature)

This protocol outlines the synthesis starting from D-serine methyl ester hydrochloride.

Step 1: N-Alkylation of D-Serine Methyl Ester

-

Suspend D-serine methyl ester hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile.

-

Add 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.1 eq) as a protected 2-bromoethanol equivalent. The THP protecting group prevents self-reaction.

-

Heat the mixture to reflux for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-alkylated intermediate.

Step 2: Intramolecular Cyclization and Deprotection

-

Dissolve the purified N-alkylated intermediate from Step 1 in methanol.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or HCl in dioxane) to facilitate both the deprotection of the THP ether and promote intramolecular cyclization via Williamson ether synthesis.

-

Stir the reaction at room temperature for 8-12 hours. The cyclization forms the morpholine ring.

-

Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and concentrate under reduced pressure.

Step 3: Saponification to the Carboxylic Acid

-

Dissolve the crude cyclized ester in a mixture of THF/water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours until the ester hydrolysis is complete (monitored by TLC/LC-MS).

-

Acidify the reaction mixture to pH ~3-4 with 1M HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (R)-Morpholine-3-carboxylic acid.

Figure 2: Workflow for the asymmetric synthesis of (R)-Morpholine-3-carboxylic acid.

Data Summary

| Step | Key Reagents | Typical Yield | Enantiomeric Purity (e.e.) |

| N-Alkylation | K₂CO₃, Br(CH₂)₂OTHP | 75-85% | >99% (preserved) |

| Cyclization | p-TsOH or HCl | 80-90% | >99% (preserved) |

| Saponification | LiOH | >95% | >99% (preserved) |

| Overall | ~57-77% | >99% |

Pathway 2: Enzymatic Kinetic Resolution of a Racemic Ester

Enzymatic methods offer exquisite selectivity and operate under mild, environmentally benign conditions. A kinetic resolution strategy is highly effective, where an enzyme selectively processes one enantiomer of a racemic mixture, allowing the desired, unreacted enantiomer to be isolated in high purity.[6] This approach has been successfully demonstrated for morpholine-2-carboxylic acid derivatives and is directly applicable here.

Scientific Rationale

The process begins with the synthesis of a racemic N-protected morpholine-3-carboxylic acid ester. This racemic substrate is then exposed to a hydrolase enzyme, typically a lipase. The enzyme's chiral active site will selectively recognize and hydrolyze one enantiomer (e.g., the (S)-ester) to its corresponding carboxylic acid, while leaving the other enantiomer (the desired (R)-ester) untouched. The resulting mixture of an acid and an ester is easily separated due to their different chemical properties (e.g., via extraction). The isolated (R)-ester is then hydrolyzed to the final product.

Detailed Experimental Protocol (Adapted from[7])

Step 1: Synthesis of Racemic N-Boc-morpholine-3-carboxylic acid n-butyl ester

-

Synthesize racemic morpholine-3-carboxylic acid through standard methods (e.g., from serine and ethylene oxide derivatives).

-

Protect the nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

-

Esterify the carboxylic acid with n-butanol under acidic catalysis (e.g., H₂SO₄) to produce the racemic n-butyl ester substrate.

Step 2: Enzyme-Catalyzed Kinetic Resolution

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

Add the racemic ester substrate (1.0 eq) and a suitable lipase (e.g., Lipase B from Candida antarctica, CAL-B).

-

Stir the biphasic mixture vigorously at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. This is critical to maximize the enantiomeric excess of the remaining ester.

-

Once 50% conversion is achieved, stop the reaction and extract the mixture.

Step 3: Separation and Final Hydrolysis

-

Separate the (S)-acid and the unreacted (R)-ester. This can be achieved by extracting the mixture with an organic solvent (e.g., ethyl acetate). The unreacted (R)-ester will move to the organic phase, while the (S)-acid salt remains in the aqueous phase.

-

Isolate the (R)-N-Boc-morpholine-3-carboxylic acid n-butyl ester from the organic phase.

-

Perform a standard base-catalyzed hydrolysis (saponification) on the enantiomerically enriched ester using LiOH or NaOH.

-

Follow with an acidic workup to remove the Boc protecting group and isolate the final (R)-Morpholine-3-carboxylic acid.

Figure 3: Workflow for the enzymatic kinetic resolution of a racemic morpholine ester.

Data Summary

| Parameter | Details |

| Enzyme | Lipase B from Candida antarctica (CAL-B) is a common choice. |

| Substrate | N-Protected morpholine-3-carboxylic acid ester (e.g., N-Boc, n-butyl ester). |

| Conversion | Targeted at ~50% for optimal e.e. of the remaining substrate. |

| Yield | Theoretical max of 50% for the desired enantiomer. Practical yields are often 40-45%. |

| Enantiomeric Purity (e.e.) | Can reach >99% for the unreacted ester. |

Pathway 3: Classical Chiral Resolution via Diastereomeric Salt Formation

This is a well-established, traditional method for separating enantiomers. While potentially lower yielding and more labor-intensive than asymmetric synthesis, it is a robust and reliable technique when a suitable resolving agent can be found.[3]

Scientific Rationale

The principle involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably different solubilities. This difference allows one diastereomeric salt to be selectively crystallized from a suitable solvent system, while the other remains in the mother liquor. Once the pure diastereomeric salt is isolated, the chiral resolving agent is removed by an acid/base wash, liberating the desired enantiomerically pure carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Racemic Morpholine-3-carboxylic acid

-

Prepare the racemic acid using a non-stereoselective route, for example, from racemic serine or via a multi-step synthesis from achiral precursors.

Step 2: Diastereomeric Salt Formation

-

Dissolve the racemic morpholine-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or isopropanol). Heating may be required.

-

In a separate flask, dissolve an enantiomerically pure chiral base (0.5 - 1.0 eq), such as (R)-(+)-α-phenylethylamine or brucine, in the same solvent.

-

Slowly add the solution of the chiral base to the solution of the racemic acid.

-

Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to induce crystallization. The goal is for one diastereomeric salt to crystallize preferentially.

Step 3: Fractional Crystallization

-

Collect the precipitated crystals by filtration. These crystals are now enriched in one diastereomer.

-

The purity of the crystals can be enhanced by recrystallizing them one or more times from a fresh solvent. The progress of the resolution can be monitored by measuring the optical rotation of the material after liberating the acid from a small sample.

-

Repeat the crystallization process until a constant optical rotation is achieved, indicating that the salt is diastereomerically pure.

Step 4: Liberation of the (R)-Enantiomer

-

Dissolve the purified diastereomeric salt in water.

-

Acidify the solution with a strong acid (e.g., 2M HCl) to a low pH (~1-2). This protonates the carboxylic acid and the chiral amine.

-

Extract the chiral resolving agent with an organic solvent (e.g., dichloromethane).

-

The desired (R)-Morpholine-3-carboxylic acid remains in the aqueous layer, which can be isolated by evaporation or lyophilization.

Data Summary

| Parameter | Details |

| Resolving Agents | (R)-(+)-α-phenylethylamine, (-)-Brucine, (+)-Cinchonine.[3][4] |

| Solvent System | Ethanol, Methanol, Isopropanol, Acetone/Water mixtures are common. |

| Yield | Theoretical max of 50%. Practical yields vary widely (20-40%) depending on the number of recrystallizations. |

| Enantiomeric Purity (e.e.) | Can reach >99% after sufficient recrystallization cycles. |

Comparative Analysis of Synthetic Pathways

The optimal synthetic route depends heavily on the specific project goals, including scale, cost, time, and available expertise.

| Feature | Asymmetric Synthesis (Chiral Pool) | Enzymatic Kinetic Resolution | Classical Chiral Resolution |

| Overall Yield | High (theoretically 100%) | Low (theoretically 50%) | Low (theoretically 50%) |

| Enantiopurity | Excellent (>99% e.e.) | Excellent (>99% e.e.) | Excellent (>99% e.e.), but requires optimization |

| Scalability | Excellent | Good, but may require specialized bioreactors | Moderate; can be challenging due to large solvent volumes |

| Cost | Cost of chiral starting material (D-Serine is relatively inexpensive) | Cost of enzyme and substrate synthesis | Cost of resolving agent (can be high) and solvent |

| Complexity | Moderate; requires standard organic synthesis techniques | Moderate; requires handling of enzymes and monitoring conversion | High; can be labor-intensive and iterative (trial-and-error) |

| Key Advantage | High yield and direct access to the target | Mild, green conditions; high selectivity | Robust, well-established technique |

| Key Disadvantage | Dependent on availability of the correct chiral precursor | Inherent 50% loss of material | Inherent 50% loss; can be difficult to find suitable conditions |

Conclusion and Recommendation

For the synthesis of enantiomerically pure (R)-Morpholine-3-carboxylic acid , the asymmetric synthesis from D-serine stands out as the most strategically sound approach for both laboratory and process scale. Its high theoretical yield, excellent stereocontrol, and reliance on a readily available chiral starting material make it the most efficient and economical pathway.

While enzymatic and classical resolution methods are highly effective at producing material with excellent enantiopurity, they are fundamentally limited by a 50% theoretical yield, which doubles the amount of starting material required for a given quantity of the final product. Enzymatic resolution is an attractive "green" alternative, particularly if the undesired enantiomer can be racemized and recycled. Classical resolution remains a valuable tool but is often the most resource-intensive due to the empirical nature of finding the right resolving agent and solvent combination and the multiple crystallization steps required.

Ultimately, the choice of synthesis pathway is a critical decision that impacts project timelines and costs. This guide provides the foundational knowledge for making an informed choice based on scientific principles and practical considerations.

References

-

Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science. Available at: [Link]

-

Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. Available at: [Link]

-

Expanding complex morpholines using systematic chemical diversity. ACS Fall 2025. Available at: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. Available at: [Link]

-

Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. PMC. Available at: [Link]

-

Asymmetric synthesis and crystal structure of a bioactive morpholine derivative. ResearchGate. Available at: [Link]

-

Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. ElectronicsAndBooks. Available at: [Link]

- Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.Google Patents.

-

Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (a)... ResearchGate. Available at: [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

-

Synthesis of enantiomerically pure [ 14 C]-labelled morpholine derivatives for a class of trace amine-associate receptor 1 agonists. ResearchGate. Available at: [Link]

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ChemRxiv. Available at: [Link]

-

Chiral resolution. Wikipedia. Available at: [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). Available at: [Link]

-

An Update: Enzymatic Synthesis for Industrial Applications. PMC - NIH. Available at: [Link]

-

4.8: 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

-

Merging enzymatic and synthetic chemistry with computational synthesis planning. NIH. Available at: [Link]

-

Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journals. Available at: [Link]

-

Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available at: [Link]

-

Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. MDPI. Available at: [Link]

-

(R)-morpholine-3-carboxylic acid. PubChem - NIH. Available at: [Link]

Sources

- 1. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. EP1305270B1 - Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids - Google Patents [patents.google.com]

- 6. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Morpholine-3-carboxylic acid hydrochloride: A Chiral Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Morpholine-3-carboxylic acid hydrochloride is a chiral heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid, chair-like conformation and the presence of both a secondary amine and a carboxylic acid functional group make it an attractive scaffold for the synthesis of complex, biologically active molecules. The morpholine ring, in particular, is recognized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, which are critical for enhancing bioavailability and overall therapeutic efficacy.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (R)-Morpholine-3-carboxylic acid hydrochloride, with a focus on its role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1][2]

Core Molecular Identifiers

The fundamental chemical identity of (R)-Morpholine-3-carboxylic acid hydrochloride is established by its unique CAS number and molecular formula.

| Identifier | Value |

| CAS Number | 1187928-88-6 |

| Molecular Formula | C₅H₁₀ClNO₃ |

| Molecular Weight | 167.59 g/mol |

| Synonyms | (R)-3-Morpholinecarboxylic acid hydrochloride |

Physicochemical and Handling Properties

Understanding the physical and chemical properties of (R)-Morpholine-3-carboxylic acid hydrochloride is essential for its proper handling, storage, and application in chemical synthesis.

| Property | Specification |

| Appearance | Off-white to light yellow solid |

| Purity | ≥ 98-99% (Chiral purity based on starting material) |

| Storage Conditions | Store at 0-8 °C or room temperature, under an inert atmosphere |

| Specific Rotation | [α]20/D +11.95° to +17.95° (c=1 in H₂O) |

The Strategic Importance of the Morpholine Scaffold in Drug Design

The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry. Its incorporation into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic profile. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity is attenuated compared to other cyclic amines, which can be advantageous for optimizing a drug's pKa and reducing off-target effects.[2][3]

For CNS drug discovery, the morpholine ring is particularly valuable. It can contribute to a balanced lipophilic-hydrophilic profile, which is crucial for traversing the blood-brain barrier (BBB).[2][4] The flexible conformation of the morpholine ring allows it to act as a versatile scaffold, orienting substituents in a precise three-dimensional arrangement to optimize interactions with biological targets.[2]

Applications in Research and Development

(R)-Morpholine-3-carboxylic acid hydrochloride serves as a critical starting material and intermediate in several areas of chemical and pharmaceutical research.

Pharmaceutical Development

The primary application of this compound is as a chiral building block in the synthesis of pharmaceuticals. Its defined stereochemistry is essential for producing enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. It is particularly noted for its use in developing drugs targeting CNS disorders.[1]

Chemical Synthesis

In organic synthesis, it is a versatile reagent for constructing more complex molecules. The carboxylic acid and secondary amine functionalities allow for a wide range of chemical transformations, making it a valuable tool for medicinal chemists.[1]

Agrochemical Research

There is growing interest in utilizing this compound for the development of novel agrochemicals. Its unique structural features may lead to the discovery of more effective and environmentally benign pesticides and herbicides.[1]

Materials Science

Beyond life sciences, (R)-Morpholine-3-carboxylic acid hydrochloride is being explored in the creation of new polymers and materials. Its ability to act as a pH-sensitive agent opens up possibilities for its use in smart materials and controlled-release drug delivery systems.[1]

Synthesis and Chiral Resolution: A Technical Workflow

The enantioselective synthesis of (R)-Morpholine-3-carboxylic acid is a critical process, as the biological activity of its derivatives is often stereospecific. While multiple strategies for the synthesis of substituted morpholines exist, a common approach involves the cyclization of an appropriate amino alcohol precursor.[5] Achieving the desired (R)-enantiomer can be accomplished through asymmetric synthesis or by the resolution of a racemic mixture.[6]

One effective method for obtaining the enantiomerically pure acid is through enzyme-catalyzed kinetic resolution of a racemic ester precursor. This process leverages the high stereoselectivity of enzymes to preferentially hydrolyze one enantiomer of the ester, allowing for the separation of the desired (R)-acid.

Below is a representative experimental protocol for the synthesis and resolution, based on established chemical principles.

Experimental Protocol: Synthesis and Enzymatic Resolution

Part 1: Synthesis of Racemic N-Benzyl-morpholine-3-carboxylic acid ester

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-benzylethanolamine and an appropriate α,β-unsaturated nitrile (e.g., 2-chloroacrylonitrile).

-

Cyclization: Promote cyclization using a suitable base, such as potassium tert-butoxide (t-BuOK), to yield the racemic morpholine nitrile intermediate.

-

Alcoholysis: Convert the nitrile to the corresponding ester (e.g., n-butyl ester) by refluxing in the presence of the alcohol (n-BuOH) and a strong acid catalyst (e.g., concentrated H₂SO₄).

-

Work-up and Purification: After the reaction is complete, neutralize the acid, extract the product with an organic solvent, and purify by column chromatography to obtain the racemic ester.

Part 2: Enzyme-Catalyzed Kinetic Resolution

-

Enzyme Selection: Choose a suitable lipase (e.g., from Candida antarctica) known for its stereoselectivity in hydrolyzing similar esters.

-

Reaction Conditions: Disperse the racemic ester in a buffered aqueous solution. Add the selected lipase and stir the mixture at a controlled temperature.

-

Monitoring: Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the produced acid. The reaction is typically stopped at approximately 50% conversion to maximize the yield and ee of both products.

-

Separation: Once the desired conversion is reached, separate the unreacted (S)-ester from the aqueous solution containing the salt of the (R)-acid by extraction.

-

Isolation of (R)-acid: Acidify the aqueous layer to protonate the carboxylate, and then extract the (R)-Morpholine-3-carboxylic acid.

Part 3: Deprotection and Hydrochloride Salt Formation

-

N-Debenzylation: Remove the N-benzyl protecting group from the (R)-acid. This can be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

-

Salt Formation: Dissolve the resulting (R)-Morpholine-3-carboxylic acid in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of hydrochloric acid to precipitate the desired (R)-Morpholine-3-carboxylic acid hydrochloride salt.

-

Final Purification: Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.

Caption: PI3K/Akt/mTOR signaling pathway and inhibition.

Conclusion

(R)-Morpholine-3-carboxylic acid hydrochloride is a high-value chiral building block with significant applications in modern drug discovery and development. Its unique structural and physicochemical properties make it an ideal scaffold for the synthesis of complex and potent therapeutic agents, particularly those targeting the central nervous system. The continued exploration of its synthetic utility and the biological activities of its derivatives will undoubtedly lead to the discovery of novel and improved medicines.

References

-

Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Pharmacological profile of morpholine and its derivatives Several... ResearchGate. Available at: [Link]

-

Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370-382. Available at: [Link]

-

Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. ElectronicsAndBooks.com. Available at: [Link]

- Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids. Google Patents.

-

An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. Available at: [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370-382. Available at: [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. Available at: [Link]

-

Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

-

(R)-morpholine-3-carboxylic acid | C5H9NO3 | CID 12680089. PubChem. Available at: [Link]

-

(R)-Morpholine-3-carboxylic acid hydrochloride. My Skin Recipes. Available at: [Link]

-

Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

-

Palko, K. H., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine synthesis [organic-chemistry.org]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of Morpholine-Based Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Moiety as a Privileged Player in Peptidomimetics

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can modulate biological processes with high specificity and efficacy is relentless. Among the heterocyclic systems that have garnered significant attention, morpholine stands out as a "privileged structure"[1]. Its unique physicochemical properties, including a well-balanced hydrophilic-lipophilic profile and metabolic stability, have made it a cornerstone in the design of numerous approved drugs[2]. This guide delves into the fascinating history and discovery of a specific application of this versatile scaffold: the development of morpholine-based amino acids. These non-canonical amino acids have emerged as powerful tools in the design of peptidomimetics, offering chemists the ability to create molecules with enhanced conformational stability, proteolytic resistance, and improved pharmacokinetic profiles[3][4]. By tracing their origins from early synthetic explorations to their current role in sophisticated drug design, this document provides a comprehensive technical overview for researchers seeking to leverage the potential of these remarkable building blocks.

Early Synthetic Seeds: The Genesis of Morpholine-Containing Carboxylic Acids

The story of morpholine-based amino acids does not begin with a single, dramatic discovery but rather with the gradual evolution of synthetic organic chemistry. The morpholine ring itself, with its ether and amine functionalities, has been a common building block for decades[5]. Early synthetic efforts focused on the preparation of simple morpholine derivatives. A key precursor to what would become morpholine-based amino acids was the synthesis of morpholine-2,5-diones from α-amino acids[6][7][8]. These cyclic structures, essentially condensed forms of an amino acid and a hydroxy acid, provided an early glimpse into the potential of marrying the morpholine scaffold with amino acid chirality.

One of the foundational methods for the synthesis of these morpholine-2,5-diones involved the cyclization of N-(α-haloacyl)-α-amino acid salts[6]. This approach, while effective, highlighted the challenges of maintaining stereochemical integrity during synthesis.

Experimental Protocol: Synthesis of a Morpholine-2,5-dione from an α-Amino Acid

This protocol is a generalized representation of early methods for synthesizing morpholine-2,5-diones, key precursors in the historical development of morpholine-based amino acids.

Step 1: N-Acylation of the Amino Acid

-

To a solution of the desired α-amino acid (1.0 eq.) in a suitable solvent (e.g., a mixture of water and a non-polar organic solvent like diethyl ether) under cooling (0 °C), add a base such as sodium hydroxide to adjust the pH to approximately 12.

-

Slowly add a haloacetyl halide (e.g., chloroacetyl chloride, 1.1 eq.) dropwise while maintaining the temperature and pH.

-

Allow the reaction to stir for several hours at room temperature.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-(α-haloacyl)-α-amino acid product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclization to the Morpholine-2,5-dione

-

Dissolve the N-(α-haloacyl)-α-amino acid (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, for example, sodium bicarbonate (NaHCO₃, ~3 eq.), to the solution.

-

Heat the reaction mixture (e.g., to 60 °C) and stir for an extended period (e.g., 24-48 hours) to facilitate the intramolecular cyclization.

-

After cooling, the inorganic salts are removed by filtration.

-

The solvent is removed under reduced pressure, and the crude morpholine-2,5-dione can be purified by recrystallization or chromatography.

The true impetus for the development of morpholine-based amino acids as a distinct class of molecules came from the field of peptidomimetics[4]. Natural peptides, while possessing remarkable biological activity, often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential[4]. This led to a surge in research focused on creating peptide mimics, or "peptidomimetics," that could retain the desired biological activity while overcoming these limitations.

A key strategy in peptidomimetic design is the introduction of conformational constraints[9]. By restricting the flexibility of the peptide backbone, researchers can lock the molecule into a bioactive conformation, leading to increased potency and selectivity. The morpholine ring, with its inherent chair-like conformation, presented an attractive scaffold for achieving this conformational rigidity[10].

Pioneering the Field: The Contributions of Trabocchi and Guarna

The systematic exploration of morpholine-based amino acids as tools for creating constrained peptidomimetics owes much to the pioneering work of research groups led by Andrea Trabocchi and Antonio Guarna. Their work demonstrated the power of diversity-oriented synthesis to generate libraries of complex, sp³-rich morpholine scaffolds derived from natural amino acids and carbohydrates[3][11].

A significant contribution was the development of synthetic routes to morpholine-3-carboxylic acids and other C-substituted morpholine amino acids[11]. These building blocks could then be incorporated into peptide chains, acting as surrogates for natural amino acids like proline to induce specific secondary structures, such as β-turns[8].

Synthetic Strategy: A Representative Synthesis of a Morpholine-3-Carboxylic Acid Derivative

This generalized scheme illustrates a common strategy for the synthesis of a protected morpholine-3-carboxylic acid, a key building block for incorporation into peptides.

Today, morpholine-based amino acids are integral to the toolbox of medicinal chemists. They are employed in the design of a wide range of therapeutic agents, from enzyme inhibitors to modulators of protein-protein interactions[2]. The ability to fine-tune the stereochemistry and substitution pattern of the morpholine ring allows for precise control over the conformation and biological activity of the resulting peptidomimetics.

The development of novel synthetic methodologies continues to expand the diversity of accessible morpholine-based amino acids. Recent advances include the use of multicomponent reactions and catalytic asymmetric methods to construct these complex scaffolds with high efficiency and stereocontrol.

Quantitative Data Summary

| Property | Morpholine Scaffold | Typical Peptide Backbone | Reference |

| Conformational Flexibility | Reduced (Chair-like) | High | [10] |

| Proteolytic Stability | Increased | Low | [4] |

| Lipophilicity (logP) | Generally higher | Variable | [2] |

| Hydrogen Bond Acceptors | 1 (Oxygen) | Multiple (Carbonyls) | N/A |

| Hydrogen Bond Donors | 1 (Amine, if unsubstituted) | Multiple (Amides) | N/A |

Conclusion

The journey of morpholine-based amino acids from simple synthetic curiosities to sophisticated tools in drug discovery is a testament to the power of chemical innovation. By understanding their history and the evolution of their synthesis, researchers are better equipped to harness their potential in creating the next generation of therapeutics. The continued exploration of new synthetic routes and the application of these unique building blocks in diverse biological contexts promise a bright future for this remarkable class of non-canonical amino acids.

References

- Chadwick, D. J., & Pascu, S. (2009). Morpholine-2,5-diones - Their Preparation and Exploitation. Current Organic Chemistry, 13(15), 1476-1497.

- Burton, T. F., Garisoain, Z., Chaix, C., Aassine, J., Virapin, E., Voronova, A., ... & Giani, O. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.

- Lenci, E., Innocenti, R., Menchi, G., & Trabocchi, A. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 522.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones. BenchChem.

- Sladojevich, F., Guarna, A., & Trabocchi, A. (2010). Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in beta-turn peptides. Organic & Biomolecular Chemistry, 8(4), 916-924.

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.

- Lim, Y. B., Kim, K., Kim, Y. H., Kim, K. S., & Park, J. S. (1999). Natural α-amino acid based synthesis of morpholin-2-ones, prospective monomers for new-generation polymeric lipofectants. Journal of the American Chemical Society, 121(24), 5633-5639.

- Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo (N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647.

- Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1, 2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500.

- S. A. Kates, N. A. Solé, C. Beyermann, G. Barany, F. Albericio, M. Kates. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)

- Johnson, R. L., & Rajakumar, G. (2013). Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor. Future medicinal chemistry, 5(3), 305-324.

- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1, 2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of organic chemistry, 83(17), 10487-10500.

- Figliozzi, G. M., Goldsmith, R., Ng, S. C., Banville, S. C., & Zuckermann, R. N. (1996). Synthesis of N-substituted glycine peptoid libraries. Methods in enzymology, 267, 437-447.

- Burton, T. F., Garisoain, Z., Chaix, C., Aassine, J., Virapin, E., Voronova, A., ... & Giani, O. (2023).

- BenchChem. (2025).

- Lenci, E., Menchi, G., & Trabocchi, A. (2020). Synthesis of morpholine derivatives using the Castagnoli-Cushman reaction as BACE1 inhibitors: Unexpected binding activity of cyclic thioamides. Bioorganic & medicinal chemistry letters, 30(13), 127211.

- Matralis, A. N., & Kourounakis, A. P. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709-752.

- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Peptidomimetics, a synthetic tool of drug discovery. Drug discovery today, 15(1-2), 40-56.

- Lee, Y. S., & Lim, H. S. (2021). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 26(16), 4949.

- Barron, A. E., & Zuckermann, R. N. (1999). N-substituted glycine monomers used for the construction of helical peptoids.

- Schiaroli, N., Loro, C., Colombo, S., Broggini, G., & Foschi, F. (2023). Morpholine Scaffolds’ Preparation for Foldamers’ Design and Construction. Asian Journal of Organic Chemistry, e202300540.